1-(3-Aminopiperidin-1-yl)butan-1-one

Übersicht

Beschreibung

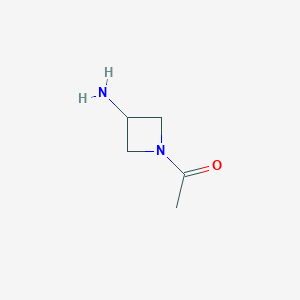

“1-(3-Aminopiperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . It’s also known as 3,4-Methylenedioxypyrovalerone (MDPV), a synthetic cathinone with stimulant properties.

Molecular Structure Analysis

The molecular structure of “1-(3-Aminopiperidin-1-yl)butan-1-one” consists of a butanone group attached to an aminopiperidine group . The exact structure can be represented by the InChI string: InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3/t7-/m0/s1 .

Physical And Chemical Properties Analysis

“1-(3-Aminopiperidin-1-yl)butan-1-one” has a molecular weight of 170.25 and a molecular formula of C9H18N2O . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions are not available .

Wissenschaftliche Forschungsanwendungen

Pharmacology: DPP-4 Inhibitors

1-(3-Aminopiperidin-1-yl)butan-1-one: is structurally related to piperidine derivatives, which are crucial in the synthesis of DPP-4 inhibitors . These inhibitors are a class of oral hypoglycemics that block DPP-4, an enzyme that destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed. This compound’s role in the synthesis of such inhibitors marks its significance in the treatment of Type 2 diabetes.

Biochemistry: Enzyme Reaction Studies

In biochemistry, this compound can be used to study enzyme-substrate interactions due to its piperidine moiety . Piperidine and its derivatives are often used as substrates or inhibitors in enzymatic reactions to understand the mechanism of action of various enzymes, which can be pivotal in drug design and discovery.

Medicinal Chemistry: Drug Synthesis

The aminopiperidine group of 1-(3-Aminopiperidin-1-yl)butan-1-one is a common feature in many pharmacologically active molecules . It can serve as a building block in the synthesis of a wide range of therapeutic agents, including antiviral drugs, cardiovascular drugs, and central nervous system-active drugs.

Organic Synthesis: Intermediate for Complex Molecules

This compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactive sites make it a versatile starting material for various organic reactions, which can lead to the development of new compounds with potential applications in different industries .

Analytical Chemistry: Reference Standards

In analytical chemistry, 1-(3-Aminopiperidin-1-yl)butan-1-one can be used to create reference standards for calibration and testing in pharmaceutical analysis . High-quality reference standards are essential for ensuring the accuracy and reliability of analytical methods such as HPLC and mass spectrometry.

Chemical Engineering: Process Optimization

In chemical engineering, this compound’s synthesis and purification processes can be studied and optimized for industrial-scale production . Understanding the chemical properties and reaction conditions can lead to more efficient and cost-effective manufacturing processes.

Materials Science: Functional Materials Development

The incorporation of 1-(3-Aminopiperidin-1-yl)butan-1-one into polymers or other materials could lead to the development of functional materials with novel properties. Its incorporation into sensors or other electronic materials could be explored due to its potential conductive properties .

Environmental Science: Degradation Studies

Lastly, the environmental impact of 1-(3-Aminopiperidin-1-yl)butan-1-one and its derivatives can be studied to understand their biodegradation and persistence in the environment. This is crucial for assessing the ecological risks associated with the use and disposal of these compounds .

Wirkmechanismus

Target of Action

The primary target of 1-(3-Aminopiperidin-1-yl)butan-1-one is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

1-(3-Aminopiperidin-1-yl)butan-1-one inhibits DPP-4 activity, thereby increasing the levels of incretin hormones . This compound is a competitive inhibitor of DPP-4, with a Ki of 1 nM . The inhibition of DPP-4 leads to an increase in the half-life of incretins, particularly GLP-1, enhancing their ability to decrease blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 by 1-(3-Aminopiperidin-1-yl)butan-1-one affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The incretins, such as GLP-1, are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism .

Pharmacokinetics

The compound’s potency and duration of action are superior compared to other dpp-4 inhibitors . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to effective bioavailability.

Result of Action

The molecular effect of 1-(3-Aminopiperidin-1-yl)butan-1-one’s action is the inhibition of DPP-4, leading to increased levels of incretins . At the cellular level, this results in enhanced insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels .

Eigenschaften

IUPAC Name |

1-(3-aminopiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-4-9(12)11-6-3-5-8(10)7-11/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQURLBIUSRNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopiperidin-1-yl)butan-1-one | |

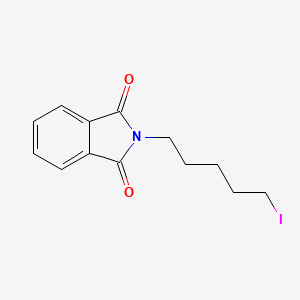

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)

![[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)

![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)